N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide
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Overview
Description
N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of activated alkynes and aromatic amines in the presence of catalysts such as palladium or copper . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides
Common Reagents and Conditions
The reactions involving this compound often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .
Scientific Research Applications
N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Quinazoline derivatives: These compounds share a similar quinoline core and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
What sets N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide apart from other similar compounds is its unique structural features, which allow it to interact with a different set of molecular targets. This uniqueness makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-methyl-4-(quinolin-6-ylmethylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-20-18(24)14-5-7-16(8-6-14)23-19(25)22-12-13-4-9-17-15(11-13)3-2-10-21-17/h2-11H,12H2,1H3,(H,20,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCLUHHAJXEXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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